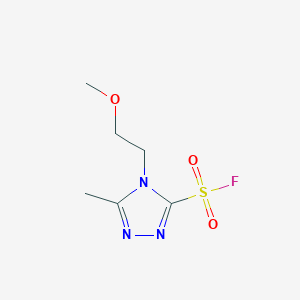
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride” is likely to be an organic compound containing a triazole ring, a sulfonyl fluoride group, and a methoxyethyl group. The presence of these functional groups suggests that this compound could have potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving nucleophilic substitution, amidation, and fluorination .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl fluoride group is typically very reactive and can undergo various reactions such as substitution and addition . The triazole ring is also a site of potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Functionalization of Triazoles
The chemical 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride is closely related to the synthesis and functionalization of triazole compounds. Research highlights the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles, showcasing the utility of such compounds in creating various sulfonates, sulfonamides, and sulfonic acid derivatives. These methodologies offer access to azole heterocycles that are challenging to synthesize through other routes, highlighting the chemical's versatility in organic synthesis (Thomas & Fokin, 2018).
Protecting Group Strategies in Synthesis
Another area where related compounds play a crucial role is in the functionalization of 1,2,3-triazoles. The preparation of 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles through lithiation and subsequent reaction with various electrophiles demonstrates the chemical's relevance. This approach, involving the removal of protecting groups, is essential for the synthesis of diverse substituted triazoles (Holzer & Ruso, 1992).
Applications in Electroorganic Synthesis
The compound's analogs are instrumental in electroorganic synthesis, where fluoride ion-mediated anodic methoxylation of sulfur-containing heterocyclic compounds has been explored. These studies underscore the role of such chemicals in facilitating synthetic applications, including intramolecular cyclization and carbon-carbon coupling reactions to form complex organic structures (Fuchigami & Inagi, 2020).
Innovative Click Chemistry Applications
The utility of related sulfonyl fluoride compounds in click chemistry, specifically in the synthesis of 1-substituted-1,2,3-triazoles, is noteworthy. These methodologies enable the creation of functional aromatic heterocycles under metal-free conditions, offering efficient routes to diverse chemical entities. Such advancements highlight the importance of these compounds in modern synthetic chemistry, enabling the development of novel materials and pharmaceuticals (Giel et al., 2019).
Polytriazole Synthesis for Advanced Materials
The synthesis of fluorinated sulfonated polytriazoles using click chemistry exemplifies the application of related compounds in creating materials with significant industrial and technological importance. These polytriazoles exhibit excellent thermal and chemical stabilities, low water uptake, and high proton conductivities, making them suitable for use as proton exchange membranes in fuel cells (Singh et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRESYFQFPSXLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCOC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)